delta-Tocopherol

Catalog No.
S566962
CAS No.
119-13-1
M.F
C₂₇H₄₆O₂
M. Wt
402.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
delta-Tocopherol

CAS Number

119-13-1

Product Name

delta-Tocopherol

IUPAC Name

(2S)-2,8-dimethyl-2-[(4S,8S)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol

Molecular Formula

C₂₇H₄₆O₂

Molecular Weight

402.7 g/mol

InChI

InChI=1S/C27H46O2/c1-20(2)10-7-11-21(3)12-8-13-22(4)14-9-16-27(6)17-15-24-19-25(28)18-23(5)26(24)29-27/h18-22,28H,7-17H2,1-6H3/t21-,22-,27-/m0/s1

InChI Key

GZIFEOYASATJEH-BERHBOFZSA-N

SMILES

CC1=CC(=CC2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)O

Synonyms

(2R)-3,4-Dihydro-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-ol; 2,8-Dimethyl-2-(4,8,12-trimethyltridecyl)-6-chromanol; (+)-δ-Tocopherol; (2R,4’R,8’R)-δ-Tocopherol; (R,R,R)-δ-Tocopherol; 8-Methyltocol; D-δ-Tocopherol; E 309; E

Canonical SMILES

CC1=CC(=CC2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)O

Isomeric SMILES

CC1=CC(=CC2=C1O[C@@](CC2)(C)CCC[C@@H](C)CCC[C@@H](C)CCCC(C)C)O

Origin and Significance

Delta-tocopherol is naturally found in various vegetable oils, including soybean, corn, and sunflower oils []. It plays a potential role in scientific research due to its antioxidant properties, similar to other forms of vitamin E. However, research suggests the human body preferentially absorbs alpha-tocopherol (another form of vitamin E) compared to delta-tocopherol []. Despite this, delta-tocopherol exhibits unique biological activities that continue to be explored, including potential anti-cancer effects [].


Molecular Structure Analysis

Delta-tocopherol shares a similar core structure with other tocopherols, consisting of a chromanol ring (containing oxygen) attached to a long, unsaturated hydrocarbon tail (phytyl tail). The key difference lies in the methylation pattern of the chromanol ring. Delta-tocopherol has three methyl groups attached to the chromanol ring, located at positions 7, 5’, and 8’. This specific arrangement influences its biological activity compared to other tocopherol forms.


Chemical Reactions Analysis

Synthesis

Delta-tocopherol can be isolated from natural sources like vegetable oils or synthesized in a lab using complex chemical processes. Detailed scientific literature regarding the specific synthesis pathways is limited due to proprietary information held by companies.

Decomposition

As a fat-soluble molecule, delta-tocopherol is susceptible to oxidation and degradation under certain conditions like exposure to light, heat, or air. However, the specific decomposition reactions require further investigation [].

Other Relevant Reactions

Delta-tocopherol, like other antioxidants, can participate in free radical scavenging reactions, neutralizing harmful free radicals that damage cells []. The exact reaction mechanisms are complex and involve electron transfer processes.


Physical And Chemical Properties Analysis

  • Melting Point: 70 °C
  • Boiling Point: Decomposes before boiling
  • Solubility: Soluble in organic solvents like fats and oils, insoluble in water
  • Stability: Sensitive to oxidation and light exposure []

The specific mechanism of action of delta-tocopherol within the human body is still under investigation. However, its antioxidant properties are believed to play a role. Delta-tocopherol might scavenge free radicals, protecting cells from oxidative damage linked to various chronic diseases []. Additionally, research suggests delta-tocopherol may have unique biological effects beyond its antioxidant role, potentially impacting cell signaling pathways.

Delta-tocopherol is generally considered safe for human consumption at recommended dietary intake levels. However, excessive intake can lead to side effects like nausea, fatigue, and muscle weakness [].

  • Antioxidant Activity

    Like other forms of vitamin E, delta-tocopherol can neutralize free radicals, which are unstable molecules that can damage cells. Source: National Institutes of Health: )

  • Cell Signaling

    Delta-topherol may play a role in cell signaling pathways, influencing how cells communicate with each other. Source: National Institutes of Health: )

  • Potential Health Effects

    Some studies suggest delta-tocopherol may have benefits for certain health conditions, but more research is needed. These areas of investigation include:

    • Alzheimer's Disease Source: National Institutes of Health: )
    • Cognitive function Source: National Institutes of Health: )
    • Vitamin E deficiency Source: National Institutes of Health: )

Physical Description

Clear, viscous, pale yellowish or orange oil which oxidises and darkens on exposure to air or light
Solid

XLogP3

10

Appearance

Unit:50 mg/ml, 1 mlSolvent:hexanePurity:TLC, 95%; GC, 98%Physical liquid

Melting Point

25°C

UNII

JU84X1II0N

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 48 of 49 companies (only ~ 2% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Pharmacology

Delta-Tocopherol is the orally bioavailable delta form of the naturally-occurring fat-soluble vitamin E, mostly found in soybean and corn oils, with potential antioxidant activity. Although the exact mechanism of action of this tocopherol has yet to be fully identified, delta-tocopherol appears to have the ability to scavenge free radicals, thereby protecting cells against oxidative damage.

Other CAS

119-13-1

Wikipedia

%CE%94-Tocopherol

Use Classification

EPA Safer Chemical Functional Use Classes -> Preservatives and Antioxidants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

General Manufacturing Information

2H-1-Benzopyran-6-ol, 3,4-dihydro-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-, (2R)-: ACTIVE

Dates

Modify: 2023-08-15
1. S. Chiku, K. Hamamura and T. Nakamura “Novel urinary metabolite of d-delta-tocopherol in rats” Journal of Lipid Research, Vol. 25 pp. 40-48, 19842. G. W. Burton and K. Ingold Autoxidation of biological molecules. 1. Antioxidant activity of vitamin E and related chain-breaking phenolic antioxidants in vitro, U. J. Am. Chem. Soc., 103, 6472-6477, 19813. Anchalee Sirikhachornkit, Jai W. Shin, Irene Baroli, and Krishna K. Niyogi Replacement of a -tocopherol by ß -tocopherol enhances resistance to photo-oxidative stress in a xanthophyll-deficient strain of Chlamydomonas reinhardtii, Eukaryotic Cell, doi:10.1128, 2009

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